N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
Description
N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a triazolopyrazine core substituted with a hydroxyl group at position 8, a methyl-linked isoxazole-carboxamide moiety, and a pyridin-3-yl group.
Properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O3/c23-14(10-6-11(25-21-10)9-2-1-3-16-7-9)18-8-12-19-20-13-15(24)17-4-5-22(12)13/h1-7H,8H2,(H,17,24)(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNISJPNDGWTNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NCC3=NN=C4N3C=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazolopyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrazine carboxylic acids under acidic or basic conditions.
Attachment of the Isoxazole Moiety: This step often involves the reaction of the triazolopyrazine intermediate with isoxazole derivatives, possibly through nucleophilic substitution or cycloaddition reactions.
Introduction of the Pyridine Group: The final step might involve coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the isoxazole core.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using metal catalysts to facilitate coupling reactions.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the triazolopyrazine ring can be oxidized to form ketones or aldehydes.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce amines.
Scientific Research Applications
Structural Characteristics
The compound is characterized by a triazolo-pyrazine core and an isoxazole moiety. The presence of the 8-hydroxy group enhances its solubility and may influence its biological activity. The molecular formula is with a molecular weight of approximately 342.33 g/mol.
Neurokinin-3 Receptor Antagonism
One of the primary applications of this compound lies in its activity as a selective antagonist of the neurokinin-3 receptor. This receptor is implicated in various physiological processes including pain perception, anxiety, and reproductive functions. Antagonism at this receptor has shown potential therapeutic effects for conditions such as depression and anxiety disorders .
Anticancer Properties
Studies have indicated that compounds with similar structural frameworks exhibit significant anticancer activities. For example, derivatives of triazole and pyrazine have been investigated for their ability to inhibit tumor growth in various cancer cell lines . The unique combination of functional groups in N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide may enhance its efficacy against specific cancer types.
Synthesis and Modification
The synthesis of this compound involves multiple steps that can be optimized to improve yield and biological activity. Synthetic routes often include the formation of intermediates through reactions involving hydrazones and various carboxylic acids . Modifications to the isoxazole or triazole rings can lead to derivatives with enhanced pharmacological profiles.
Potential Applications
Case Study 1: Neurokinin Receptor Modulation
Research has demonstrated that compounds similar to this compound can effectively modulate neurokinin receptors in animal models, leading to reduced anxiety-like behaviors . These findings suggest a promising avenue for developing new antidepressants based on this scaffold.
Case Study 2: Anticancer Activity
In vitro studies have shown that derivatives with the triazole-pyrazine structure exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers . This highlights the potential for further development into anticancer therapeutics.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets, such as kinases, and inhibiting their activity. This can disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Comparisons
Physicochemical and Functional Implications
Hydroxyl vs. Methoxy Substituents : The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the methoxy group in the analog from . This may improve aqueous solubility but reduce membrane permeability.
Isoxazole vs.
Pyridine vs. Nitro/Cyano Groups: The pyridin-3-yl group in the target compound enables π-π stacking and hydrogen bonding, contrasting with the electron-withdrawing nitro and cyano groups in ’s compound, which may stabilize charge interactions but increase metabolic susceptibility .
Saturated vs.
Biological Activity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a complex heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyrazine core with an isoxazole carboxamide moiety. The presence of hydroxyl and pyridine groups enhances its pharmacological potential. The molecular formula is with a molecular weight of approximately 288.26 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.26 g/mol |
| CAS Number | 2034367-82-1 |
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli . The proposed mechanism involves interaction with bacterial proteins or enzymes critical for growth and survival, leading to inhibition of essential biochemical pathways in bacteria.
Anticancer Activity
The compound also shows promise as an anticancer agent. Its mechanism may involve dual inhibition of receptor tyrosine kinases such as c-Met and VEGFR-2, which are pivotal in cell growth and angiogenesis. This inhibition could disrupt tumor growth by preventing the binding of natural ligands to these receptors .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antibacterial Efficacy :
-
Anticancer Potential :
- In vitro studies demonstrated that the compound significantly inhibited the proliferation of cancer cell lines (e.g., MCF7 and NCI-H460) with IC50 values indicating effective cytotoxicity .
- Compounds with similar structures have shown significant apoptotic effects on cancer cells, supporting the potential for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide?
- Methodological Answer : The synthesis of triazolo-pyrazine derivatives typically involves cyclization reactions using carbonyldiimidazole (CDI) to activate carboxylic acids, followed by coupling with hydrazine derivatives. For example, 3-aryl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones are synthesized by reacting activated acids with N1-substituted hydrazinopyrazin-2-ones under reflux conditions in anhydrous DMFA. Post-reaction purification via recrystallization (e.g., using DMFA and i-propanol) is critical for isolating high-purity products . Modifications to the pyridin-3-yl isoxazole moiety may require stepwise alkylation or acylation protocols, as seen in analogous pyrazole-triazole hybrids .
Q. How are structural and purity analyses conducted for this compound?
- Methodological Answer : Characterization involves a combination of ¹H NMR, infrared spectroscopy, and high-performance liquid chromatography (HPLC) to confirm molecular structure and purity. Elemental analysis (C, H, N) validates composition. For complex heterocyclic systems, X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) may resolve ambiguous connectivity, particularly in fused triazolo-pyrazine scaffolds .
Q. What solvents and reaction conditions are optimal for stabilizing intermediates during synthesis?
- Methodological Answer : Anhydrous solvents like THF or dioxane are preferred for moisture-sensitive steps (e.g., fluoroacylation). Reflux temperatures (100–120°C) and inert atmospheres (N₂/Ar) prevent oxidation. For acid-labile intermediates, neutral pH and low-temperature storage (-20°C) are recommended .
Advanced Research Questions
Q. How can molecular docking studies predict the biological target engagement of this compound?
- Methodological Answer : Docking against enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) uses software such as AutoDock Vina. Protonation states of the hydroxy-triazolo-pyrazine and pyridinyl isoxazole groups are optimized using tools like Open Babel. Binding affinity (ΔG) and interaction maps (hydrogen bonds, hydrophobic contacts) are analyzed to prioritize targets for antifungal or kinase inhibition assays .
Q. What strategies resolve contradictions in SAR data for analogs with varying substituents?
- Methodological Answer : Contradictory SAR may arise from off-target effects or conformational flexibility. Orthogonal assays (e.g., enzymatic vs. cellular activity) and free-energy perturbation (FEP) simulations can distinguish direct binding from indirect effects. For example, replacing the 8-hydroxy group with trifluoroacetyl (as in compound 8 ) alters metabolic stability without compromising target affinity, highlighting the role of substituent polarity .
Q. How are salt forms of this compound engineered to improve bioavailability?
- Methodological Answer : Counterion screening (e.g., HCl, Na⁺) is performed via slurry experiments in ethanol/water mixtures. Solubility and dissolution rates are quantified using UV-Vis spectroscopy. For zwitterionic forms, pH-solubility profiles (1–14) identify optimal formulation conditions. Inorganic salts often enhance crystalline stability, as demonstrated for triazolo-thiadiazine carboxylates .
Q. What computational methods validate reaction mechanisms for novel derivatives?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level calculates transition states and activation energies for key steps (e.g., cyclization). IRC (intrinsic reaction coordinate) analysis confirms mechanistic pathways. For heterocyclic systems, natural bond orbital (NBO) analysis identifies charge transfer interactions driving regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
